
2-(C-methyl-N-propylcarbonimidoyl)phenol
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Overview
Description
2-(C-methyl-N-propylcarbonimidoyl)phenol is an organic compound that features a phenol group substituted with a C-methyl-N-propylcarbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-methyl-N-propylcarbonimidoyl)phenol typically involves the reaction of a phenol derivative with a suitable carbonimidoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(C-methyl-N-propylcarbonimidoyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonimidoyl group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(C-methyl-N-propylcarbonimidoyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(C-methyl-N-propylcarbonimidoyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the carbonimidoyl group can interact with hydrophobic pockets or participate in covalent bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group.
2-(C-methyl-N-propylcarbonimidoyl)aniline: Similar structure but with an amine group instead of a phenol group.
4-methyl-2-(N-phenylcarboximidoyl)phenol: A related compound with a different substitution pattern.
Uniqueness
2-(C-methyl-N-propylcarbonimidoyl)phenol is unique due to the presence of both a phenol and a carbonimidoyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-(C-methyl-N-propylcarbonimidoyl)phenol, a compound with the CAS number 58308-13-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its phenolic structure, which is significant for its biological interactions. The molecular formula is C12H16N2O, with a molecular weight of 204.27 g/mol. Its structure includes a carbonimidoyl group attached to a phenolic ring, which may influence its reactivity and biological properties.
Property | Value |
---|---|
CAS No. | 58308-13-7 |
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that phenolic compounds can inhibit the growth of various bacteria and fungi, including Candida albicans and Aspergillus niger. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity can be assessed using methods such as the DPPH radical scavenging assay. Preliminary data suggest that this compound may exhibit similar scavenging activity against free radicals, potentially protecting cells from oxidative stress.
Anticancer Potential
Studies have explored the anticancer properties of phenolic compounds. The mechanism typically involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of signaling cascades related to cell proliferation and survival.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may bind to receptors involved in cell signaling, altering cellular responses.
- Oxidative Stress Modulation : By scavenging free radicals, it could reduce oxidative damage in cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study demonstrated that phenolic compounds derived from similar structures showed effective inhibition against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungal agents . -
Antioxidant Assays :
In a comparative study using DPPH and FRAP assays, compounds with similar structures showed IC50 values indicating substantial antioxidant capacity, suggesting that this compound could possess comparable efficacy . -
Cancer Cell Studies :
Research on phenolic compounds has shown their ability to induce apoptosis in various cancer cell lines. For example, derivatives have been noted to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Properties
CAS No. |
58308-13-7 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(C-methyl-N-propylcarbonimidoyl)phenol |
InChI |
InChI=1S/C11H15NO/c1-3-8-12-9(2)10-6-4-5-7-11(10)13/h4-7,13H,3,8H2,1-2H3 |
InChI Key |
YVFXJXHNKBAXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C)C1=CC=CC=C1O |
Origin of Product |
United States |
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